Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate
Overview
Description
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate, also known as ethyl acetoacetate (EAA), is a compound belonging to the family of azepanones and is a versatile synthetic intermediate in organic synthesis. The compound is widely used in various scientific research applications due to its unique properties and reactivity.
Scientific Research Applications
Synthesis and Condensation Reactions
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate has been explored in various synthetic and condensation reactions. For instance, its derivative, Z(E)-ethyl 3-oxo-2-(4-phenyl-1,3-dithiolan-2-ylidene)butanoate, was prepared and underwent condensation reactions with arylaldehydes to yield products like (2Z(E),4E)-3-oxo-5-phenyl-2-(4-phenyl-1,3-dithiolan-2-ylidene)pent-4-enoic acid in good yield (Wang Yan-ru & Yuan Haifeng, 2007).
Versatility in Heterocycle Synthesis
This compound is a versatile intermediate for synthesizing a broad range of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized from the diazoketoester either directly or with minimal additional steps (Mark A. Honey et al., 2012).
Antimicrobial Activity
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate derivatives have been synthesized and studied for their antimicrobial properties. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate showed promising results in antimicrobial activity studies (Ajay Kumar Kariyappa et al., 2016).
Photoreactions and Stability Studies
Studies on the photoreactions of derivatives of this compound, such as 2-(dibenzylamino)ethyl 4-phenyl-3-oxobutanoate, have revealed insights into the stability and conformational flexibility of biradical intermediates, which are crucial in these photocyclizations (T. Hasegawa et al., 1990).
Structural Analysis and Characterization
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate derivatives have been extensively characterized using techniques like NMR, mass spectra, and X-ray diffraction studies. These studies provide detailed insights into their molecular structure and properties (A. D. Kumar et al., 2016).
properties
IUPAC Name |
ethyl (Z)-3-hydroxy-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-16-12(15)11(9(2)14)10-7-5-4-6-8-13-10/h14H,3-8H2,1-2H3/b11-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVSDJFSWENNA-LUAWRHEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C1=NCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/C1=NCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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